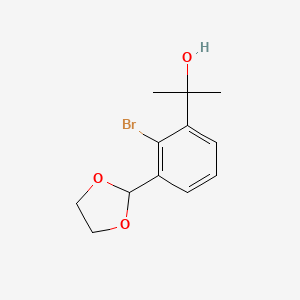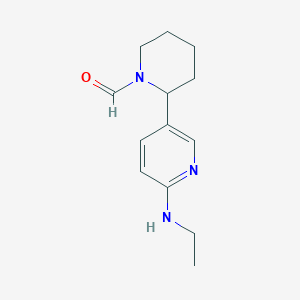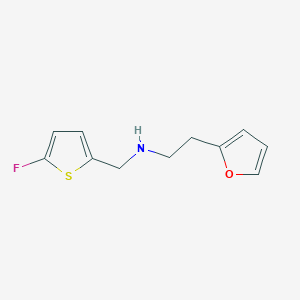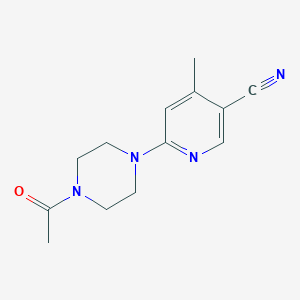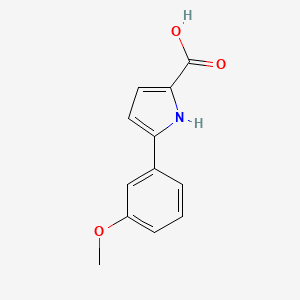
(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-甲酰基-1H-吡咯-1-基)丙酸是一种手性化合物,其特征在于带有甲酰基和丙酸部分取代的吡咯环。由于其独特的结构特征和潜在的反应性,这种化合物在化学和生物学的各个领域都具有重要意义。
准备方法
合成路线和反应条件
®-2-(2-甲酰基-1H-吡咯-1-基)丙酸的合成通常涉及以下步骤:
吡咯环的形成: 吡咯环可以通过Paal-Knorr合成法合成,其中1,4-二羰基化合物与氨或伯胺反应。
手性丙酸的引入: 可以通过不对称合成或手性拆分方法引入手性中心。
工业生产方法
工业生产可能涉及上述合成路线的优化版本,重点关注产率、纯度和成本效益。催化剂和特定的反应条件通常用于提高工艺效率。
化学反应分析
反应类型
氧化: 甲酰基可以使用像KMnO4或CrO3这样的氧化剂氧化成羧酸。
还原: 甲酰基可以使用像NaBH4或LiAlH4这样的还原剂还原成醇。
取代: 吡咯环上的氢原子可以发生亲电取代反应,例如卤化或硝化。
常用试剂和条件
氧化: KMnO4,CrO3,H2O2
还原: NaBH4,LiAlH4
取代: 卤素(Cl2,Br2),硝化剂(HNO3)
主要产品
氧化: ®-2-(2-羧基-1H-吡咯-1-基)丙酸
还原: ®-2-(2-羟甲基-1H-吡咯-1-基)丙酸
取代: 各种取代的吡咯衍生物
科学研究应用
化学
复杂分子的合成: 用作合成更复杂有机分子的中间体。
催化: 作为不对称催化中配体的潜在用途。
生物学
生物分子相互作用: 研究其与蛋白质和核酸的相互作用。
酶抑制: 由于其结构特征,可能是特定酶的抑制剂。
医药
药物开发: 研究其作为药物设计中药效团的潜力。
治疗剂: 在开发针对各种疾病的新型治疗剂方面具有潜在用途。
工业
材料科学: 用于开发具有特定性质的新材料。
农业: 在合成农用化学品方面具有潜在用途。
作用机制
®-2-(2-甲酰基-1H-吡咯-1-基)丙酸的作用机制涉及其与特定分子靶标的相互作用。甲酰基可以与蛋白质或酶上亲核位点形成共价键,导致其活性抑制或调节。手性中心也可能在这些相互作用的特异性中发挥作用。
相似化合物的比较
类似化合物
(S)-2-(2-甲酰基-1H-吡咯-1-基)丙酸: 该化合物的对映异构体,具有不同的手性性质。
2-(2-甲酰基-1H-吡咯-1-基)乙酸: 一种具有不同侧链的类似化合物。
2-(2-甲酰基-1H-吡咯-1-基)丁酸: 一种具有较长侧链的类似化合物。
独特性
®-2-(2-甲酰基-1H-吡咯-1-基)丙酸的独特性在于其特定的手性中心以及甲酰基和丙酸部分的存在。
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
(2R)-2-(2-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChI 键 |
UCFYTGMADQFCTL-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C(=O)O)N1C=CC=C1C=O |
规范 SMILES |
CC(C(=O)O)N1C=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


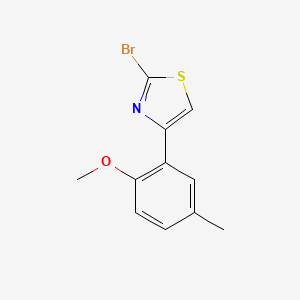
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)


